molecular formula C17H16Cl3NO2 B4112337 N-(3-phenylpropyl)-2-(2,4,5-trichlorophenoxy)acetamide

N-(3-phenylpropyl)-2-(2,4,5-trichlorophenoxy)acetamide

Cat. No. B4112337
M. Wt: 372.7 g/mol
InChI Key: NDDOETQUYGKCBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-phenylpropyl)-2-(2,4,5-trichlorophenoxy)acetamide, commonly known as Fenproporex, is a chemical compound with potential therapeutic applications. Fenproporex is a stimulant drug that is structurally similar to amphetamines. It has been used as an appetite suppressant and for the treatment of obesity. The compound has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.

Mechanism of Action

Fenproporex works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are known to play a role in regulating mood, attention, and appetite.
Biochemical and Physiological Effects:
Fenproporex has been shown to increase heart rate and blood pressure in some individuals. It can also cause insomnia, anxiety, and agitation. Long-term use of Fenproporex can lead to tolerance and dependence.

Advantages and Limitations for Lab Experiments

Fenproporex has several advantages for use in lab experiments. It is relatively easy to synthesize and can be used in a variety of applications. However, the compound has limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on Fenproporex. One area of interest is the development of new formulations that can improve the solubility and bioavailability of the compound. Another area of interest is the investigation of Fenproporex's potential use in the treatment of other neurological disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the long-term effects of Fenproporex use and its potential for abuse.

Scientific Research Applications

Fenproporex has been the subject of several scientific studies due to its potential therapeutic applications. One study found that Fenproporex can improve cognitive function in individuals with N-(3-phenylpropyl)-2-(2,4,5-trichlorophenoxy)acetamide. Another study found that Fenproporex can improve wakefulness and reduce daytime sleepiness in individuals with narcolepsy.

properties

IUPAC Name

N-(3-phenylpropyl)-2-(2,4,5-trichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl3NO2/c18-13-9-15(20)16(10-14(13)19)23-11-17(22)21-8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-10H,4,7-8,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDOETQUYGKCBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-phenylpropyl)-2-(2,4,5-trichlorophenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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